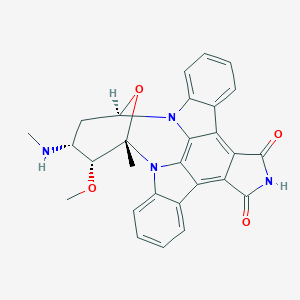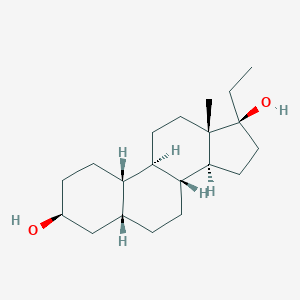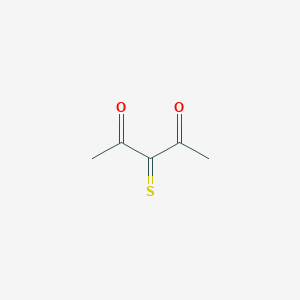
3-Thioxo-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thioxo-2,4-pentanedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is also known as acetylacetone thiosemicarbazone and has the chemical formula C6H10N4OS. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Thioxo-2,4-pentanedione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been suggested that the compound acts by inducing apoptosis or programmed cell death in cancer cells.
Biochemische Und Physiologische Effekte
3-Thioxo-2,4-pentanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use as a chelating agent in metal ion detection and removal.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Thioxo-2,4-pentanedione. One direction is the further study of its potential use as a chelating agent in metal ion detection and removal. Another direction is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, the mechanism of action of 3-Thioxo-2,4-pentanedione needs to be further elucidated to better understand its potential applications.
Synthesemethoden
3-Thioxo-2,4-pentanedione can be synthesized using different methods. One of the most common methods is the reaction between thiosemicarbazide and acetylacetone. The reaction takes place in the presence of a catalyst such as hydrochloric acid, and the product is obtained by recrystallization from ethanol. Another method involves the reaction between thiosemicarbazide and acetylacetone in the presence of zinc chloride as a catalyst. The product is obtained by recrystallization from ethanol or water.
Wissenschaftliche Forschungsanwendungen
3-Thioxo-2,4-pentanedione has been the focus of scientific research due to its potential applications in various fields. It has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
152420-83-2 |
|---|---|
Produktname |
3-Thioxo-2,4-pentanedione |
Molekularformel |
C5H6O2S |
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
3-sulfanylidenepentane-2,4-dione |
InChI |
InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |
InChI-Schlüssel |
VELHISLKPJRPCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)C(=O)C |
Kanonische SMILES |
CC(=O)C(=S)C(=O)C |
Synonyme |
2,4-Pentanedione, 3-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



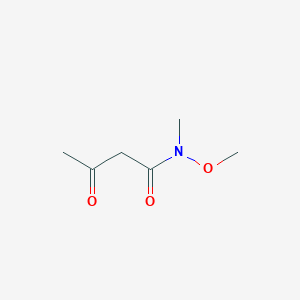
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

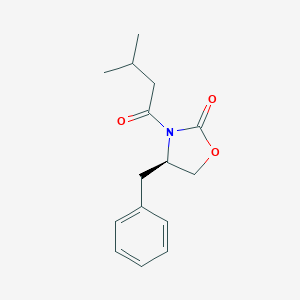

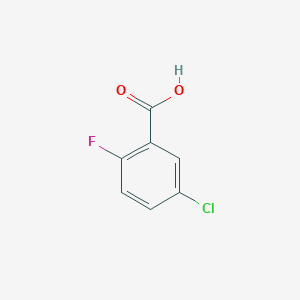


![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
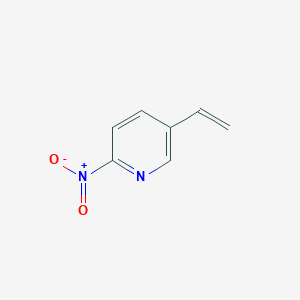
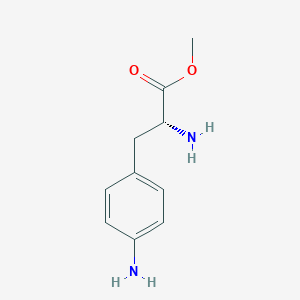
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
